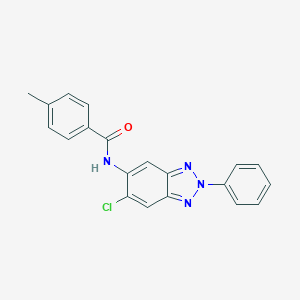![molecular formula C19H16BrN3O3S2 B251619 3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is not fully understood. However, it has been proposed that the compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been suggested that the compound may interact with cellular thiols, leading to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and interacting with cellular thiols. It has also been found to exhibit fluorescent properties, making it a potential probe for the detection of thiols in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide in lab experiments is its potential antitumor activity. It may be used as a tool to study the mechanisms of cancer cell growth and apoptosis. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide. One direction is to further investigate its mechanism of action and its potential use as a fluorescent probe for the detection of thiols in biological systems. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer. Additionally, the compound may be modified to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves the reaction of 4-(3,4-dimethoxyphenyl)-2-aminothiazole with 3-bromo-4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems.
Propiedades
Fórmula molecular |
C19H16BrN3O3S2 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
3-bromo-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H16BrN3O3S2/c1-25-15-7-6-11(9-16(15)26-2)14-10-28-19(21-14)23-18(27)22-17(24)12-4-3-5-13(20)8-12/h3-10H,1-2H3,(H2,21,22,23,24,27) |
Clave InChI |
LAWHIQWGRKSJIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)

![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)